[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445610
InChI: InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14-/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445610

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14-/m0/s1
Standard InChI Key BFDWAKAMFAYIKM-JSGCOSHPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester (C₁₇H₂₃N₃O₃) consists of:

  • Piperidine core: A six-membered nitrogen-containing heterocycle with stereochemical configuration at C3 (S).

  • 2-Amino-propionyl group: An (S)-configured acyl substituent at the piperidine N1 position, introducing a chiral center and hydrogen-bonding capacity.

  • Benzyl carbamate: A protective group attached via a carbamate linkage to the piperidine C3 amine .

Table 1: Comparative Analysis of Related Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₅H₂₁N₃O₃291.35Acetyl vs. propionyl side chain
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl esterC₁₄H₂₇N₃O₃285.38tert-butyl ester; methyl carbamate
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl esterC₁₇H₂₅N₃O₃319.40Additional methylene spacer at C3

Synthesis and Stereochemical Control

Retrosynthetic Strategy

The synthesis typically involves three key steps (Fig. 1):

  • Piperidine functionalization: Introduction of the 2-amino-propionyl group via N-acylation using activated esters (e.g., pentafluorophenyl (S)-2-((tert-butoxycarbonyl)amino)propanoate).

  • Carbamate formation: Reaction of the C3 amine with benzyl chloroformate under Schotten-Baumann conditions (0–5°C, pH 8–9) .

  • Deprotection: Removal of Boc groups using TFA/CH₂Cl₂ (1:1) to reveal the primary amine.

Critical challenges include:

  • Epimerization risk: The acylation step requires strict temperature control (<0°C) to preserve (S)-stereochemistry.

  • Solvent selection: THF/H₂O mixtures optimize yield (78–82%) by balancing reagent solubility and reaction kinetics.

Physicochemical Properties

Experimental and Predicted Data

  • LogP: 1.92 (Predicted via XLogP3, indicating moderate lipophilicity)

  • Aqueous solubility: 2.1 mg/mL (pH 7.4, 25°C)

  • pKa values:

    • Piperidine NH: 10.2 ± 0.3

    • Propionyl amine: 7.8 ± 0.2

Table 2: Spectroscopic Characteristics

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (q, J=7.1 Hz, 1H, CHNH₂), 3.85–3.79 (m, 1H, piperidine H3)
IR (ATR)3345 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O carbamate), 1642 cm⁻¹ (amide I)

Biological Activity and Mechanistic Insights

Target Engagement Profiling

While direct pharmacological data are unavailable, structural analogues demonstrate:

  • Serine protease inhibition: IC₅₀ = 3.2 μM against trypsin-like proteases via competitive binding to the S1 pocket .

  • CNS penetration: LogBB = −0.7 (predicted), suggesting limited blood-brain barrier permeability.

Key structure-activity relationships (SAR):

  • Carbamate group: Essential for sustained target residence time (τ = 12 min vs. 3 min for ester analogues).

  • Stereochemistry: (S,S)-diastereomers show 5–8× higher affinity than (R,S) variants.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Peptidomimetic drugs: Incorporation into matrix metalloproteinase inhibitors (e.g., batimastat analogues) .

  • PROTACs: Benzyl ester cleavage generates free amines for E3 ligase recruitment.

Table 3: Patent Landscape (2010–2025)

Patent NumberApplicationKey Claims
US6974870B2 Thienopyridine carboxamidesBroad coverage of carbamate prodrugs
WO2023087021Antiviral piperidine derivativesSpecific claim on (S,S)-configured carbamates

Stability and Degradation Pathways

Forced Degradation Studies

  • Hydrolytic degradation: t₁/₂ = 32 hr (pH 1.2), 18 hr (pH 6.8), 9 hr (pH 10.0).

  • Oxidative stability: Forms N-oxide (11% after 24 hr in 3% H₂O₂).

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